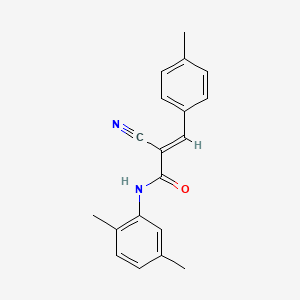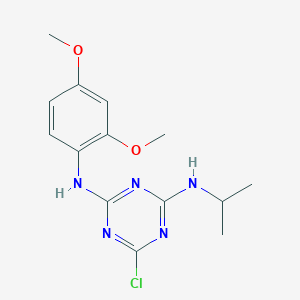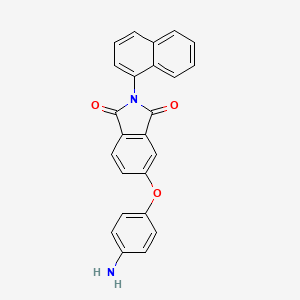![molecular formula C15H16N4O3S2 B11106776 3-(methylsulfanyl)-5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11106776.png)
3-(methylsulfanyl)-5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a methylsulfanyl group, a trimethoxyphenyl group, and an isothiazolecarbonitrile moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step may involve the condensation of a hydrazine derivative with an aldehyde or ketone to form a hydrazone intermediate.
Cyclization Reactions: The hydrazone intermediate undergoes cyclization with a suitable reagent to form the isothiazole ring.
Functional Group Modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be further analyzed or utilized in other reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.
Vergleich Mit ähnlichen Verbindungen
3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE can be compared with other similar compounds, such as:
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and may exhibit similar biological activities.
Isothiazole derivatives: Compounds containing the isothiazole ring may have comparable chemical reactivity and applications.
Methylsulfanyl derivatives: These compounds contain the methylsulfanyl group and may undergo similar chemical transformations.
The uniqueness of 3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16N4O3S2 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-methylsulfanyl-5-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N4O3S2/c1-20-11-5-9(6-12(21-2)13(11)22-3)8-17-18-14-10(7-16)15(23-4)19-24-14/h5-6,8,18H,1-4H3/b17-8+ |
InChI-Schlüssel |
CCHKFOOWXZJJFO-CAOOACKPSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=C(C(=NS2)SC)C#N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=C(C(=NS2)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11106703.png)
![N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11106709.png)
![5-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11106710.png)

![2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11106717.png)
![Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11106723.png)
![N-(2-Methoxyphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11106731.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B11106737.png)

![2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide](/img/structure/B11106756.png)
![6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile](/img/structure/B11106758.png)
![N-(2-{2-[(E)-1-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11106762.png)
